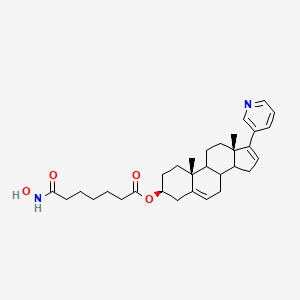

Cyp17A1/hdac6-IN-1

Descripción

Cyp17A1/hdac6-IN-1 is a dual-target inhibitor designed to modulate both cytochrome P450 17A1 (CYP17A1) and histone deacetylase 6 (HDAC6). CYP17A1 is a critical enzyme in steroidogenesis, catalyzing 17α-hydroxylase and 17,20-lyase reactions required for androgen biosynthesis . Overactivity of CYP17A1 is implicated in castration-resistant prostate cancer (CRPC), making it a key therapeutic target. HDAC6, a member of the histone deacetylase family, regulates protein acetylation and is involved in cancer metastasis and resistance mechanisms. By dual inhibition, this compound aims to disrupt androgen synthesis and enhance epigenetic regulation, offering a novel approach for CRPC treatment.

Propiedades

Fórmula molecular |

C31H42N2O4 |

|---|---|

Peso molecular |

506.7 g/mol |

Nombre IUPAC |

[(3S,10R,13S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] 7-(hydroxyamino)-7-oxoheptanoate |

InChI |

InChI=1S/C31H42N2O4/c1-30-16-14-23(37-29(35)9-5-3-4-8-28(34)33-36)19-22(30)10-11-24-26-13-12-25(21-7-6-18-32-20-21)31(26,2)17-15-27(24)30/h6-7,10,12,18,20,23-24,26-27,36H,3-5,8-9,11,13-17,19H2,1-2H3,(H,33,34)/t23-,24?,26?,27?,30-,31+/m0/s1 |

Clave InChI |

VCDHRHHWIBNNBN-GWLPDBOPSA-N |

SMILES isomérico |

C[C@]12CC[C@@H](CC1=CCC3C2CC[C@]4(C3CC=C4C5=CN=CC=C5)C)OC(=O)CCCCCC(=O)NO |

SMILES canónico |

CC12CCC(CC1=CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C)OC(=O)CCCCCC(=O)NO |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Cyp17A1/hdac6-IN-1 implica la incorporación de abiraterona, un inhibidor conocido de CYP17A1, con ácido hidroxámico para dirigirse a HDAC6. Las condiciones de reacción típicamente incluyen el uso de solventes orgánicos y catalizadores para facilitar la formación del compuesto deseado .

Métodos de producción industrial

La producción industrial de this compound probablemente implicaría técnicas de síntesis orgánica a gran escala, incluida la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Esto puede implicar el uso de equipos de síntesis automatizados y medidas estrictas de control de calidad para garantizar la coherencia y la eficacia .

Análisis De Reacciones Químicas

Tipos de reacciones

Cyp17A1/hdac6-IN-1 se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar varios metabolitos.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales dentro de la molécula.

Sustitución: El compuesto puede sufrir reacciones de sustitución, donde un grupo funcional es reemplazado por otro.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones a menudo implican temperaturas y niveles de pH controlados para garantizar velocidades de reacción óptimas .

Productos principales

Los principales productos formados a partir de estas reacciones incluyen varios metabolitos que retienen la actividad inhibitoria contra CYP17A1 y HDAC6, que son cruciales para sus efectos antitumorales .

Aplicaciones Científicas De Investigación

Cyp17A1/hdac6-IN-1 tiene una amplia gama de aplicaciones de investigación científica:

Química: Utilizado como un compuesto de herramienta para estudiar la inhibición de CYP17A1 y HDAC6.

Biología: Ayuda a comprender el papel de estas enzimas en los procesos celulares.

Mecanismo De Acción

Cyp17A1/hdac6-IN-1 ejerce sus efectos al inhibir la actividad de CYP17A1 y HDAC6. CYP17A1 participa en la biosíntesis de andrógenos, y su inhibición reduce los niveles de andrógenos, lo que es beneficioso en el tratamiento del cáncer de próstata. La inhibición de HDAC6 conduce a la acumulación de proteínas acetiladas, induciendo apoptosis en las células cancerosas. El compuesto se dirige a estas enzimas mediante la unión en sus sitios activos, interrumpiendo su función normal y provocando efectos antitumorales .

Comparación Con Compuestos Similares

Mechanism of Action and Structural Insights

Cyp17A1/hdac6-IN-1

- HDAC6 Inhibition : Modulates tubulin acetylation, impacting cellular apoptosis and metastasis.

Abiraterone

- FDA-approved CYP17A1 inhibitor that irreversibly binds to the enzyme’s heme group, blocking both 17α-hydroxylase and 17,20-lyase activities .

- Clinical Impact : In a Phase III trial, abiraterone + prednisone improved median overall survival in CRPC patients (14.8 vs. 10.9 months for placebo) .

Morusflavone

- A natural flavonoid from Morus alba with CYP17A1 inhibition.

- Binding Energy : Exhibited stronger interaction energy with CYP17A1 (-246.25 KJ/mol) compared to abiraterone (-207.86 KJ/mol) in molecular dynamics simulations .

Rooibos Extract and Flavonoids

- Inhibits CYP17A1 and CYP21A2 (21-hydroxylase), disrupting adrenal steroidogenesis .

- Key Compounds : Rutin and vitexin show moderate CYP17A1 inhibition (~50% at 10 µM), though less potent than synthetic inhibitors .

Efficacy and Selectivity

Limitations and Advantages

- This compound: Advantage: Dual targeting may reduce compensatory resistance mechanisms. Limitation: No clinical data yet; HDAC6 off-target effects (e.g., neurotoxicity) require evaluation.

- Abiraterone :

- Limitation: Poor bioavailability and undefined pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.